2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid is a synthetic organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trimethylsilyl group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Trimethylsilylation: The next step involves the introduction of the trimethylsilyl group. This is usually done by reacting the intermediate with trimethylsilyl chloride in the presence of a base like pyridine.
Final Product Formation: The final step involves the coupling of the protected amino acid with the desired carboxylic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Trimethylsilyl Substitution: TBAF in tetrahydrofuran (THF).
Peptide Coupling: DCC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Fmoc Deprotection: The major product is the free amino acid.
Trimethylsilyl Substitution: The major product is the substituted amino acid derivative.
Peptide Coupling: The major product is the peptide or peptide derivative.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics due to its Fmoc protecting group.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The trimethylsilyl group can be selectively removed or substituted, allowing for further functionalization of the molecule. These properties make it a valuable tool in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid is unique due to the presence of both the Fmoc and trimethylsilyl groups. This dual functionality allows for greater versatility in synthetic applications, particularly in the stepwise construction of peptides with complex side chains and functionalities.
Properties
CAS No. |
2171621-62-6 |
---|---|
Molecular Formula |
C21H25NO4Si |
Molecular Weight |
383.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.